molecular formula C15H14O2 B062193 Methyl 2-(2-methylphenyl)benzoate CAS No. 188943-06-8

Methyl 2-(2-methylphenyl)benzoate

Cat. No. B062193
CAS RN: 188943-06-8
M. Wt: 226.27 g/mol
InChI Key: CYFOMARCXDOJCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to methyl 2-(2-methylphenyl)benzoate often involves condensation reactions, where precursors like methyl-4-formylbenzoate undergo reactions with other chemical entities. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine, characterized by various spectroscopic techniques (Şahin, Şenöz, Tezcan, Büyükgüngör, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often determined using techniques like X-ray diffraction and spectroscopic methods. These studies reveal the geometric configuration, bond lengths, and angles, providing insights into the electronic structure and reactivity of the compound. For example, the molecular structure of synthesized compounds has been elucidated using X-ray diffraction, highlighting the conformational details essential for understanding their chemical behavior (Kim et al., 2021).

Chemical Reactions and Properties

This compound and its analogs participate in a variety of chemical reactions, showcasing their reactivity and potential applications in synthetic chemistry. The compound's ability to undergo reactions such as the Horner-Wadsworth-Emmons reaction indicates its utility in forming carbon-carbon double bonds, which is fundamental in organic synthesis (Baird, Colomban, Turner, Teesdale‐Spittle, Harvey, 2011).

Scientific Research Applications

  • Crystal Engineering : Methyl 2-(carbazol-9-yl)benzoate, a compound similar to Methyl 2-(2-methylphenyl)benzoate, has been studied for its unique crystallization properties, which transform under high pressure, indicating potential applications in crystal engineering and high-pressure chemistry (Johnstone et al., 2010).

  • Organic Synthesis and Bioactive Molecule Development : Methyl-2-formyl benzoate, a related compound, is known for its wide range of pharmacological activities, such as antifungal, antihypertensive, anticancer, and antiviral properties. This makes it a significant structure in the search for new bioactive molecules (Farooq & Ngaini, 2019).

  • Photophysical Studies : Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, another derivative, has been synthesized and studied for its unique luminescence properties. Such compounds can be important for understanding luminescence and photophysical behaviors, which have applications in fields like materials science and sensor technology (Kim et al., 2021).

  • Chemical Analysis and Sensing : Methyl benzoate, a compound structurally related to this compound, has been investigated as a non-halogenated solvent for dispersive liquid-liquid microextraction, suggesting its use in chemical analysis and environmental monitoring (Kagaya & Yoshimori, 2012).

Future Directions

Esters, including “Methyl 2-(2-methylphenyl)benzoate”, have several commercial and synthetic applications. They are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils . In the field of chemistry, they are employed as reagents in organic synthesis . Interestingly, they also exhibit pesticide properties . Therefore, they have seen applications in eco-friendly pest control strategies . Furthermore, due to their high energy density and low freezing point, they have sparked interest in their potential as a biofuel, particularly for aviation applications .

properties

IUPAC Name

methyl 2-(2-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFOMARCXDOJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362680
Record name Methyl 2-(2-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188943-06-8
Record name Methyl 2-(2-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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